molecular formula C6H11BLiNO4 B13704324 Lithium trimethoxy(oxazol-2-yl)borate

Lithium trimethoxy(oxazol-2-yl)borate

Cat. No.: B13704324
M. Wt: 178.9 g/mol
InChI Key: RXPHSUUXNGRCLJ-UHFFFAOYSA-N
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Description

Lithium trimethoxy(oxazol-2-yl)borate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of lithium, borate, and oxazole groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trimethoxy(oxazol-2-yl)borate typically involves the reaction of oxazole derivatives with boron-containing reagents under controlled conditions. One common method includes the reaction of oxazol-2-ylboronic acid with lithium methoxide in an anhydrous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Lithium trimethoxy(oxazol-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium trimethoxy(oxazol-2-yl)borate is unique due to its combination of lithium, borate, and oxazole groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as advanced organic synthesis and high-performance materials .

Properties

Molecular Formula

C6H11BLiNO4

Molecular Weight

178.9 g/mol

IUPAC Name

lithium;trimethoxy(1,3-oxazol-2-yl)boranuide

InChI

InChI=1S/C6H11BNO4.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1

InChI Key

RXPHSUUXNGRCLJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CO1)(OC)(OC)OC

Origin of Product

United States

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